(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is a synthetic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and a pentanedioic acid backbone. The presence of these functional groups makes it a valuable intermediate in the synthesis of various peptides and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid typically involves multiple steps, starting from commercially available starting materials
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Pentanedioic Acid Backbone: The pentanedioic acid backbone is formed through a series of reactions, including esterification and hydrolysis, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The fluorine atom can enhance the compound’s stability and reactivity, while the pentanedioic acid backbone provides a versatile scaffold for further functionalization.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanedioic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-chloropentanedioic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-bromopentanedioic acid: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid imparts unique properties such as increased stability and reactivity compared to its analogs with different halogen atoms. This makes it particularly valuable in applications requiring high precision and selectivity.
Properties
CAS No. |
2580103-53-1 |
---|---|
Molecular Formula |
C20H18FNO6 |
Molecular Weight |
387.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.